ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate
Description
ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O5/c1-3-35-28(33)20-8-13-24-23(14-20)26(15-25(31-24)19-6-9-21(29)10-7-19)36-17-27(32)30-16-18-4-11-22(34-2)12-5-18/h4-15H,3,16-17H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPIWIJDGXIRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group, the methoxybenzylamine moiety, and the ethyl ester group. Common reagents used in these reactions include fluorobenzene, methoxybenzylamine, and ethyl chloroformate. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce analogs with different substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool for studying biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate include other quinoline derivatives with different substituents. Examples include:
- Ethyl 2-(4-chlorophenyl)-4-(2-((4-methoxybenzyl)amino)-2-oxoethoxy)quinoline-6-carboxylate
- Ethyl 2-(4-bromophenyl)-4-(2-((4-methoxybenzyl)amino)-2-oxoethoxy)quinoline-6-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Biological Activity
Ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a quinoline core substituted with various functional groups. The presence of the fluorophenyl and methoxyphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
- Antioxidant Activity : Quinoline derivatives are known for their antioxidant properties. This compound may act by scavenging free radicals and inhibiting lipid peroxidation, thus protecting cellular components from oxidative damage.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with NADP-dependent isocitrate dehydrogenase (NADP-IDH), enhancing its activity and promoting the generation of NADPH, a crucial cofactor in cellular defense mechanisms against oxidative stress.
- Cell Signaling Modulation : It can influence various cellular processes by modulating cell signaling pathways, potentially affecting gene expression and cellular metabolism.
Anticancer Activity
Research indicates that quinoline derivatives exhibit anticancer properties. This compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antiviral Activity
Studies have suggested that similar quinoline compounds possess antiviral properties. The structural features of this compound could enable it to target viral proteins effectively, potentially inhibiting viral replication .
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth. For instance, compounds with similar structures have shown IC50 values ranging from 45 to 50 µM against specific cancer cell lines .
In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and toxicity of this compound. Preliminary data suggest that at lower doses, the compound provides protective effects against oxidative stress without significant adverse effects, while higher doses may lead to toxicity.
Case Studies
- Anticancer Effects : A study focusing on quinoline derivatives reported that this compound significantly inhibited tumor growth in xenograft models, highlighting its potential as an anticancer agent .
- Antiviral Potency : Another investigation into the antiviral properties of related quinoline compounds revealed that modifications in the structure could enhance efficacy against Enterovirus D68 (EV-D68), suggesting that this compound might exhibit similar benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
